molecular formula C8H13N7S B1424868 2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide CAS No. 1256628-05-3

2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide

Cat. No. B1424868
M. Wt: 239.3 g/mol
InChI Key: MYEZCWVUSHVXOV-UHFFFAOYSA-N
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Description

The compound “2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide” is a pyrimidine Schiff base ligand . Pyrimidine-based compounds are of wide interest due to their applications in various areas such as pharmaceutical, agrochemical, and phytosanitary industries . They are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .


Synthesis Analysis

The pyrimidinyl Schiff base was synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol . This method has been previously reported in the literature for the synthesis of a closely related compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by analytical measurements, spectral (IR, UV-vis, 1 H and 13 C-NMR and MS), and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .


Chemical Reactions Analysis

The compound has been used to synthesize heteroleptic divalent metal complexes . These complexes were synthesized from the pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 123.1558 . The compound’s low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature .

Scientific Research Applications

Biochemical and Molecular Insights

Research on related hydrazine compounds, such as 1,2-dimethylhydrazine (DMH), offers insights into the biochemical and molecular mechanisms of colon carcinogenesis in animal models. DMH, a strong DNA alkylating agent, undergoes metabolic reactions to produce carcinogenic effects in the colon by alkylating DNA and initiating carcinogenesis. This understanding aids in evaluating the impact of hydrazine compounds on DNA integrity and carcinogenic processes (Venkatachalam et al., 2020).

Potential Therapeutic Applications

Hydrazine derivatives have demonstrated a range of potential therapeutic applications:

  • Antitubercular Activity

    Some hydrazinecarboxamide derivatives exhibit significant antitubercular activity, suggesting a basis for designing new leads for anti-TB compounds (Asif, 2014).

  • Cancer Research

    Temozolomide, a compound within the same class, shows antitumor activity, underlining the potential for hydrazine derivatives in cancer therapy. Its ability to cross the blood-brain barrier and its application in pediatric brain tumors highlight the versatility of such compounds in medical research (Barone et al., 2006).

  • Antineoplastic Actions

    Hydrazines and hydrazine-containing natural products exhibit antineoplastic actions, which have been explored for cancer chemotherapeutic activity, indicating the broad spectrum of hydrazine derivatives in potential cancer treatments (Tóth, 1996).

properties

IUPAC Name

[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7S/c1-4-3-5(2)12-8(11-4)13-6(9)14-15-7(10)16/h3H,1-2H3,(H3,10,15,16)(H3,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEZCWVUSHVXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NNC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide
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2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide
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2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide
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2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide
Reactant of Route 5
2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide
Reactant of Route 6
2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide

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